Ticagrelor-d7 -

Ticagrelor-d7

Catalog Number: EVT-1479260
CAS Number:
Molecular Formula: C23H28F2N6O4S
Molecular Weight: 529.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ticagrelor-d7 is a deuterated analog of Ticagrelor, a potent and reversibly binding oral P2Y12 receptor antagonist. The chemical formula for Ticagrelor-d7 is C23H18F4N6O4S·HCl and its molecular weight is 528.1 g/mol. This compound is classified as an internal standard (IS) used in analytical chemistry, specifically in high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) methods. [, , ] Its role in scientific research is primarily to facilitate the accurate quantification of Ticagrelor in biological samples, such as human plasma. [, , ]

Ticagrelor

  • Compound Description: Ticagrelor is a potent, oral, reversibly binding, direct-acting P2Y12 receptor antagonist indicated for reducing the rate of cardiovascular death, myocardial infarction, and stroke in patients with acute coronary syndromes (ACS) or a history of myocardial infarction [, , , , , , , , , , , , , , , , , , , , , , , ].
  • Relevance: Ticagrelor-d7 is a deuterated form of Ticagrelor, meaning that seven hydrogen atoms in the Ticagrelor molecule have been replaced with deuterium atoms. This isotopic substitution does not significantly alter the chemical structure or biological activity of the molecule, making Ticagrelor-d7 a suitable internal standard for mass spectrometry-based quantification of Ticagrelor in biological samples [, , ].

AR-C124910XX (Active Metabolite of Ticagrelor)

  • Compound Description: AR-C124910XX is the major active metabolite of Ticagrelor. It is also a P2Y12 receptor antagonist, contributing to the antiplatelet effects of Ticagrelor [, , , , ].
  • Relevance: While not structurally identical to Ticagrelor-d7, AR-C124910XX is a key compound in understanding the pharmacological activity of Ticagrelor. Some studies utilize methods that simultaneously quantify Ticagrelor and AR-C124910XX [, ].

Aspirin

  • Compound Description: Aspirin is an antiplatelet medication commonly used in combination with P2Y12 inhibitors, including Ticagrelor, for the prevention of cardiovascular events [, , , , , , , , , , , , , , , , , , , , , , , ].
  • Relevance: Although Aspirin is not structurally related to Ticagrelor-d7, it is frequently mentioned in studies investigating the clinical use of Ticagrelor. Research on optimizing antiplatelet regimens often compares the efficacy and safety of dual antiplatelet therapy (DAPT) with Ticagrelor and Aspirin to Ticagrelor monotherapy [, , , , , , , , , , , , , , , , , , , , ].

Clopidogrel

  • Compound Description: Clopidogrel is another P2Y12 receptor antagonist, often used as a comparator to Ticagrelor in clinical trials and observational studies [, , , , , , , , , ].
  • Relevance: While Clopidogrel shares the same pharmacological target as Ticagrelor and its metabolite, their chemical structures differ. Studies frequently compare Ticagrelor to Clopidogrel to assess the relative efficacy and safety of these two P2Y12 inhibitors in various clinical settings [, , , , , , , , , ].

Prasugrel

  • Compound Description: Prasugrel is a third-generation thienopyridine and P2Y12 receptor antagonist, also used in the prevention of thrombotic events, particularly in patients with ACS undergoing PCI [, , ].
  • Relevance: Similar to Clopidogrel, Prasugrel is not structurally related to Ticagrelor-d7 but is relevant due to its shared mechanism of action as a P2Y12 inhibitor. Comparisons between Prasugrel and Ticagrelor help clarify their relative effectiveness and safety profiles [, , ].
Synthesis Analysis

The synthesis of ticagrelor-d7 involves the introduction of deuterium atoms into the molecular structure of ticagrelor. The process typically includes:

  1. Starting Materials: The synthesis begins with ticagrelor as the base compound.
  2. Deuteration Process: Deuterated reagents are used to replace specific hydrogen atoms with deuterium. This can be achieved through various chemical reactions such as nucleophilic substitutions or reduction reactions involving deuterated solvents or reagents.
  3. Purification: After synthesis, the product undergoes purification processes like chromatography to ensure high purity levels, typically exceeding 99% for research applications .
Chemical Reactions Analysis

Ticagrelor-d7 participates in several key chemical reactions:

  1. Reversible Binding: As a reversible antagonist, it binds to the P2Y12 receptor, preventing ADP from activating platelets.
  2. Metabolic Pathways: In vivo, it undergoes metabolic transformations that may involve oxidation and conjugation, leading to various metabolites that can also be quantified using ticagrelor-d7 as an internal standard.
  3. Analytical Reactions: In laboratory settings, it serves as a reference in assays to measure the concentration of ticagrelor in biological samples through methods like liquid chromatography-tandem mass spectrometry .
Mechanism of Action

The mechanism of action of ticagrelor-d7 mirrors that of ticagrelor itself:

  • Purinergic Receptor Antagonism: Ticagrelor-d7 binds to the P2Y12 receptor on platelets, leading to a conformational change that inhibits ADP binding.
  • Inhibition of Platelet Aggregation: By blocking this receptor, ticagrelor-d7 effectively reduces platelet activation and aggregation, which is crucial in preventing thrombotic events in patients with acute coronary syndrome .
Physical and Chemical Properties Analysis

Key physical and chemical properties of ticagrelor-d7 include:

  • Solubility: It exhibits solubility in various solvents:
    • Dimethylformamide: 25 mg/mL
    • Dimethyl sulfoxide: 20 mg/mL
    • Ethanol: 15 mg/mL
  • Purity: The compound has a high purity level (>99% for deuterated forms).
  • Storage Conditions: Recommended storage at +4°C to maintain stability .
Applications

Ticagrelor-d7 has significant scientific applications:

  • Quantification in Pharmacokinetics Studies: It serves as an internal standard in pharmacokinetic studies to accurately measure the concentration of ticagrelor in biological matrices.
  • Research on Cardiovascular Drugs: Its use extends to research involving platelet function and thrombus formation, aiding in the development of new antiplatelet therapies.
  • Stable Isotope Labeling: As a stable isotope-labeled compound, it assists in tracing metabolic pathways and understanding drug interactions at a molecular level .
Chemical Identity and Structural Characterization of Ticagrelor-d7

Molecular Formula and Isotopic Composition

Ticagrelor-d7 is a deuterium-labeled analog of the antiplatelet drug ticagrelor, with the molecular formula C23H21D7F2N6O4S and a molecular weight of 529.61 g/mol [9]. The compound incorporates seven deuterium atoms (²H or D) at specific positions within the propylthio moiety (-S-CH2-CH2-CH3), resulting in a -S-CD2-CD2-CD3 configuration [2] [9]. This strategic deuteration creates a mass shift of +7 atomic mass units compared to the parent compound (C23H28F2N6O4S, MW 522.57 g/mol) while maintaining nearly identical physicochemical properties [3] [7]. The isotopic enrichment is typically specified as >95%, ensuring minimal protium contamination that could interfere with analytical applications [3] [8].

Table 1: Atomic Composition and Isotopic Distribution in Ticagrelor-d7

Element/IsotopeCountMolecular ContributionPosition in Structure
Carbon (C)23276.26 amuCore structure
Hydrogen (H)2121.17 amuNon-exchangeable positions
Deuterium (D)714.12 amuPropylthio group
Fluorine (F)238.00 amuDifluorophenyl ring
Nitrogen (N)684.04 amuTriazolopyrimidine ring
Oxygen (O)464.00 amuHydroxy and ether groups
Sulfur (S)132.06 amuThioether linkage

The deuteration pattern significantly alters the mass spectrometry profile while preserving chromatographic behavior identical to non-deuterated ticagrelor. This allows Ticagrelor-d7 to serve as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification methods, where it co-elutes with the analyte but displays a distinct mass-to-charge (m/z) ratio [2] [7]. The deuterated propyl group does not participate in metabolic pathways or chemical interactions, ensuring the isotopic label remains stable during analytical procedures [2].

Stereochemical Configuration

Ticagrelor-d7 maintains the complex stereochemistry of its parent compound, featuring multiple chiral centers with defined epimeric configurations. The stereochemical descriptor is specified as (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propyl-d7thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol [9]. The critical stereochemical features include:

  • Cyclopentane Ring Configuration: The 1',2',3',5'-positions on the cyclopentane-diol moiety exhibit fixed stereochemistry (1S,2S,3R,5S), which is essential for proper binding to the P2Y12 receptor [7].
  • Cyclopropylamine Chirality: The (1R,2S) configuration at the cyclopropyl bridge connecting the triazolopyrimidine and difluorophenyl rings creates a specific three-dimensional orientation necessary for biological activity [5] [7].
  • Deuteration Site Independence: The deuterium atoms are incorporated exclusively in the alkyl chain (propyl-d7 group) attached via a thioether linkage [2] [9]. This aliphatic side chain lacks chiral centers, meaning deuteration does not alter the stereochemical environment at the pharmacologically active sites.

Table 2: Stereochemical Centers in Ticagrelor-d7

Chiral Center LocationConfigurationStructural RoleSensitivity to Deuteration
Cyclopentane C1SDiol ring positionUnaffected
Cyclopentane C2SDiol ring positionUnaffected
Cyclopentane C3RTriazolopyrimidine attachmentUnaffected
Cyclopentane C5SEthoxy linkageUnaffected
Cyclopropyl C1RAryl attachmentUnaffected
Cyclopropyl C2SAmino linkerUnaffected

The preservation of stereochemistry despite deuteration is crucial because the biological activity of ticagrelor depends critically on the spatial orientation of the cyclopentyl-triazolopyrimidine core relative to the difluorophenylcyclopropylamine moiety [5] [7]. X-ray crystallographic studies of the parent compound confirm that these stereochemical features create a three-dimensional structure complementary to the ADP binding site of the P2Y12 receptor [5].

Comparative Structural Analysis with Parent Compound Ticagrelor

Ticagrelor-d7 exhibits near-identical molecular architecture to ticagrelor except for the deuterium substitution in the propylthio group. The parent compound contains a -S-CH2CH2CH3 moiety, while Ticagrelor-d7 features a -S-CD2CD2CD3 group [2] [9]. This modification induces several key physicochemical differences:

  • Molecular Weight Difference: The +7 amu increase (522.57 → 529.61 g/mol) provides a distinct mass spectrometry signature without altering chromatographic retention times [3] [7].
  • Vibrational Spectroscopy Profile: Deuterium substitution shifts infrared (IR) and Raman absorption frequencies in the C-H/D stretching region (2200-2300 cm⁻¹ vs 2900-3000 cm⁻¹), enabling spectroscopic differentiation [7].
  • Hydrophobic Character: The logP value of Ticagrelor-d7 (≈2.5) shows negligible change from ticagrelor (logP ≈2.4) due to identical polar functional groups and preservation of the hydrophobic propyl chain character [2] [6].
  • Hydrogen Bonding Capacity: Both compounds maintain identical hydrogen bond donor (HBD=5) and acceptor (HBA=9) counts, preserving solubility profiles and protein-binding characteristics [7].

Table 3: Structural and Functional Comparison: Ticagrelor vs. Ticagrelor-d7

PropertyTicagrelorTicagrelor-d7Functional Significance
Molecular FormulaC23H28F2N6O4SC23H21D7F2N6O4SMass spectrometric differentiation
Molecular Weight522.57 g/mol529.61 g/molAnalytical tracer applications
Propylthio Group-S-CH2CH2CH3-S-CD2CD2CD3Site of deuteration; metabolically stable
Therapeutic ApplicationP2Y12 receptor antagonistNone (analytical standard)Pharmacological activity requires protium form
Primary UseAntiplatelet therapyMass spectrometry internal standardFundamental difference in application
Stereochemical Centers5 defined centersIdentical configurationMaintains binding compatibility
CAS Number274693-27-51265911-55-4Distinct registry identifiers

Functionally, the deuterated derivative lacks pharmacological activity as a P2Y12 antagonist because deuteration occurs at a metabolically stable alkyl position not directly involved in receptor binding [2] [9]. While ticagrelor functions as a direct-acting reversible platelet inhibitor through interactions with the P2Y12 receptor, Ticagrelor-d7 serves exclusively as an analytical tool for quantifying ticagrelor and its metabolites in biological matrices [6] [7]. This structural distinction underlies their divergent applications: the parent compound as a therapeutic agent in acute coronary syndromes, and Ticagrelor-d7 as a research standard in bioanalytical method development [2] [9].

Properties

Product Name

Ticagrelor-d7

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Molecular Formula

C23H28F2N6O4S

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2

InChI Key

OEKWJQXRCDYSHL-MHTCSOGVSA-N

SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F

Synonyms

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-D1,2-Cyclopentanediolifluorophenyl)cyclopropyl]amino]-5-(propylthio-d7)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol; AR-C 126532XX-d7; AZD 6140-d7

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.